molecular formula C19H19Cl2NO B1359612 3,5-Dichloro-3'-piperidinomethyl benzophenone CAS No. 898793-56-1

3,5-Dichloro-3'-piperidinomethyl benzophenone

Cat. No.: B1359612
CAS No.: 898793-56-1
M. Wt: 348.3 g/mol
InChI Key: LDNFVHDAOOBCIF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(3,5-dichlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-5-14(9-15)13-22-7-2-1-3-8-22/h4-6,9-12H,1-3,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNFVHDAOOBCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643164
Record name (3,5-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-56-1
Record name Methanone, (3,5-dichlorophenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’-piperidinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Dichloro Substituents: The dichloro groups can be introduced via a halogenation reaction using chlorine gas or a chlorinating agent like thionyl chloride.

    Attachment of Piperidinomethyl Group: The piperidinomethyl group can be attached through a nucleophilic substitution reaction, where piperidine reacts with a suitable benzyl halide derivative of the benzophenone core.

Industrial Production Methods

Industrial production of 3,5-Dichloro-3’-piperidinomethyl benzophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

3,5-Dichloro-3’-piperidinomethyl benzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notable Properties
3,5-Dichloro-3'-piperidinomethyl benzophenone (Target) 898793-56-1 C₁₉H₁₉Cl₂NO 348.27 Reference compound Basic nitrogen from piperidine; moderate lipophilicity
3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone 898763-30-9 C₁₉H₂₀Cl₂N₂O 347.28 Piperazine instead of piperidine; methyl group on N Enhanced solubility due to additional nitrogen; potential for altered receptor binding
3,5-Dichloro-2'-piperidinomethyl benzophenone 898773-73-4 C₁₉H₁₉Cl₂NO 348.27 Piperidinomethyl group at 2'-position (vs. 3') Steric hindrance differences; possible isomer-dependent activity
3,5-Dimethyl-3'-piperidinomethyl benzophenone 898793-22-1 C₂₁H₂₅NO 307.43 Methyl groups replace chlorines at 3,5-positions Reduced electronegativity; altered electronic profile
3,5-Dichloro-3'-thiomorpholinomethyl benzophenone 898787-90-1 C₁₉H₁₉Cl₂NOS 380.34 Thiomorpholine (sulfur-containing) instead of piperidine Increased hydrogen bonding potential; metabolic stability variations

Impact of Substituent Type and Position

Piperidine vs. Piperazine/Thiomorpholine
  • Piperazine Derivatives (e.g., CAS 898763-30-9): The additional nitrogen in the piperazine ring may improve aqueous solubility under acidic conditions. However, the methyl group on the nitrogen could reduce membrane permeability compared to the unsubstituted piperidine in the target compound .
  • This substitution may also affect metabolic pathways due to sulfur’s susceptibility to oxidation .
Positional Isomerism
  • The 2'-piperidinomethyl analogue (CAS 898773-73-4) exhibits steric and electronic differences compared to the 3'-substituted target compound. For example, the 2'-position may lead to unfavorable steric clashes in enzyme active sites, reducing inhibitory activity .
Chlorine vs. Methyl Substitution
  • Replacement of chlorines with methyl groups (CAS 898793-22-1) eliminates electronegative effects, reducing dipole moments and altering lipophilicity. This could decrease binding affinity to targets reliant on halogen bonding, as seen in some reverse transcriptase inhibitors .

Biological Activity

3,5-Dichloro-3'-piperidinomethyl benzophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₉H₁₈Cl₂N. Its structure features a benzophenone moiety with dichlorine substitutions and a piperidinomethyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which can disrupt normal biochemical pathways.
  • Receptor Modulation : It may also act as a modulator for certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Cytotoxicity and Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mannich Bases : Research on Mannich bases derived from similar structures has shown enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. These compounds demonstrated IC50 values significantly lower than those of established drugs in assays against human cancer cell lines such as MCF-7 (breast cancer) and Jurkat (T-cell leukemia) .

Table 1: Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7<2
Mannich Base AJurkat1.5
Mannich Base BHepG21.8
5-FluorouracilMCF-74.0

Case Studies

  • Study on Anticancer Activity : A study evaluated the anticancer properties of various Mannich bases related to benzophenone derivatives. The results indicated that compounds with a piperidinomethyl group exhibited enhanced cytotoxic properties against several cancer cell lines, suggesting that structural modifications can significantly impact biological activity .
  • Metabolomic Analysis : Another investigation into the effects of related compounds revealed alterations in metabolomic profiles associated with cell proliferation and oxidative stress in MCF-7 cells exposed to various xenobiotics. This highlights the potential role of structural analogs in modulating cellular responses and pathways critical for cancer development .

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